molecular formula C20H28N2O5S2 B2815439 (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448136-85-3

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2815439
CAS No.: 1448136-85-3
M. Wt: 440.57
InChI Key: ZDMUFDPMMGDQKX-UHFFFAOYSA-N
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Description

The compound "(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" features a methanone bridge connecting two distinct moieties: a 1-(methylsulfonyl)piperidin-4-yl group and a (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane scaffold. The bicyclic 8-azabicyclo[3.2.1]octane core imports rigidity, while the sulfonyl groups (methylsulfonyl and phenylsulfonyl) contribute to its electronic and steric profile.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S2/c1-28(24,25)21-11-9-15(10-12-21)20(23)22-16-7-8-17(22)14-19(13-16)29(26,27)18-5-3-2-4-6-18/h2-6,15-17,19H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMUFDPMMGDQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Bicyclic Octane Structure: The bicyclic octane structure is often synthesized through a Diels-Alder reaction, involving a diene and a dienophile under thermal or catalytic conditions.

    Coupling of the Two Fragments: The final step involves coupling the piperidine and bicyclic octane fragments through a carbonylation reaction, using reagents like phosgene or carbon monoxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structural properties make it a candidate for drug development, particularly in targeting neurological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the bicyclic structure allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and physicochemical implications.

Table 1: Structural and Functional Comparison

Compound Name (Structure) Core Scaffold Key Substituents Notable Properties/Data
Target Compound 8-azabicyclo[3.2.1]octane 1. Piperidin-4-yl (methylsulfonyl)
2. 3-Phenylsulfonyl
Hypothesized high polarity due to dual sulfonyl groups; stereospecific (1R,5S) configuration.
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl X-ray crystallography confirms planar nitrophenyl group; NMR C=O at 208 ppm (13C), C-F coupling observed in 1H-NMR.
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 8-azabicyclo[3.2.1]octane Pyridinylsulfanyl (S-linked) Hydrochloride salt enhances solubility; sulfanyl group increases nucleophilicity compared to sulfonyl.

Key Observations

Substituent Effects :

  • Sulfonyl vs. Sulfanyl : The target’s sulfonyl groups (SO₂) are strong electron-withdrawing groups, enhancing polarity and metabolic stability compared to the sulfanyl (S-) group in , which is more nucleophilic and prone to oxidation .
  • Aromatic Substituents : The phenylsulfonyl group in the target may engage in π-π stacking interactions, while the 2-fluoro-4-nitrophenyl group in introduces steric and electronic effects (e.g., nitro group’s electron-withdrawing nature) .

Physicochemical Implications: The hydrochloride salt in improves aqueous solubility, a property the target compound may lack due to its non-ionic sulfonyl groups . The ketone in ’s compound could participate in hydrogen bonding, whereas the methanone bridge in the target may restrict conformational flexibility .

Table 2: NMR Chemical Shift Comparisons (Selected Data)

Compound Key 13C Shifts (ppm) Key 1H Shifts (ppm)
Target Compound Hypothetical: ~55 (piperidine CH₂SO₂), ~125 (phenyl C-SO₂) N/A (no experimental data)
Nitrophenyl Derivative 208.1 (C=O), 152.0 (C-F), 123.2 (C-NO₂) 8.4 (H-F coupling), 7.6–8.1 (aromatic H)
Pyridinylsulfanyl Derivative 126.0 (pyridinyl C), 54.3 (bicyclo CH₂) 2.6–3.3 (bicyclo H), 8.5 (pyridinyl H)

Biological Activity

The compound (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel synthetic molecule that incorporates piperidine and bicyclic structures known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, including antibacterial action, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C_{17}H_{22}N_{2}O_{4}S_{2}
  • Molecular Weight : 378.50 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a methylsulfonyl group and an azabicyclo structure with a phenylsulfonyl moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in several therapeutic areas.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that the incorporation of sulfonamide groups enhances the antibacterial efficacy of piperidine derivatives .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms.

Enzyme IC50 Value (µM) Inhibition Type
Acetylcholinesterase (AChE)0.63 ± 0.001Competitive
Urease2.14 ± 0.003Non-competitive

These results indicate strong inhibitory action against AChE, which is relevant for conditions like Alzheimer's disease, while urease inhibition suggests potential applications in treating urinary tract infections .

Case Studies

Several case studies have explored the pharmacological profiles of related compounds:

  • Study on Piperidine Derivatives :
    • Researchers synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities.
    • Results indicated that compounds with both methylsulfonyl and phenylsulfonyl groups exhibited enhanced activity against bacterial strains compared to their counterparts lacking these substitutions .
  • Docking Studies :
    • Molecular docking simulations revealed favorable interactions between the compound and target enzymes, suggesting a mechanism for its inhibitory effects.
    • These studies provide insights into how structural modifications can optimize biological activity .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, typically starting with functionalization of the azabicyclo[3.2.1]octane core. Critical steps include sulfonylation of the piperidine and azabicyclo moieties, followed by coupling reactions. Reaction conditions (e.g., temperature, solvent choice) are optimized using Design of Experiments (DoE) to maximize yield and purity. For example, cyclization steps may require high-pressure reactors to stabilize strained bicyclic intermediates . Analytical techniques like NMR and UPLC-MS are used for real-time monitoring .

Q. How is the compound’s structural conformation validated?

X-ray crystallography (e.g., ORTEP-3 for molecular graphics) and 2D NMR (COSY, NOESY) are employed to confirm stereochemistry and spatial arrangement. Hydrogen bonding patterns and crystal packing (e.g., symmetry codes) are analyzed to resolve ambiguities in bicyclic frameworks .

Q. What analytical methods are used to assess purity and stability?

Purity is validated via HPLC with mobile phases optimized for sulfonamide derivatives (e.g., methanol/sodium acetate buffer, pH 4.6). Stability studies under thermal and hydrolytic stress (e.g., 40°C/75% RH) are conducted to identify degradation pathways .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in sulfonylation) be addressed?

Low yields in sulfonylation may arise from steric hindrance in the azabicyclo system. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) to enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, THF) to improve solubility of intermediates.
  • Protecting groups : Temporary protection of reactive amines to prevent side reactions .

Q. What computational approaches are used to predict biological activity?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with targets like GPCRs or enzymes. Pharmacophore mapping identifies critical functional groups (e.g., sulfonyl moieties) for binding affinity . QSAR studies correlate substituent effects (e.g., methylsulfonyl vs. phenylsulfonyl) with activity .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Contradictions may stem from assay conditions (e.g., cell line variability, buffer pH). Solutions include:

  • Standardized protocols : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).
  • Metabolite profiling : LC-HRMS to rule out off-target effects from degradation products.
  • Allosteric modulation studies : Evaluate if the compound acts via non-competitive mechanisms .

Q. What strategies guide SAR optimization for enhanced selectivity?

  • Core modifications : Introducing substituents at the azabicyclo[3.2.1]octane C3 position to alter steric bulk.
  • Sulfonamide bioisosteres : Replacing phenylsulfonyl with triazole or pyridine to reduce off-target interactions.
  • In vitro ADME profiling : Microsomal stability assays to prioritize analogs with balanced potency/pharmacokinetics .

Q. How are target engagement and mechanism of action validated in vitro?

  • Cellular thermal shift assays (CETSA) : Confirm direct binding to proposed targets.
  • Knockout/rescue models : CRISPR-Cas9 gene editing to establish target dependency.
  • Kinetic studies : SPR or ITC to measure binding kinetics (Kd, kon/koff) .

Methodological Notes

  • Synthetic References : Multi-step protocols from and provide foundational workflows.
  • Structural Validation : details crystallographic techniques for bicyclic systems.
  • Assay Design : and emphasize reproducibility in pharmacological testing.

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